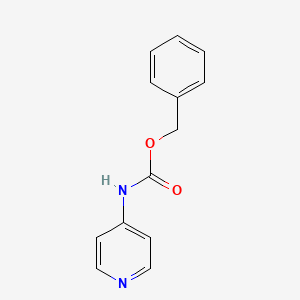

![molecular formula C16H15BrO3 B2540369 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 862680-24-8](/img/structure/B2540369.png)

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

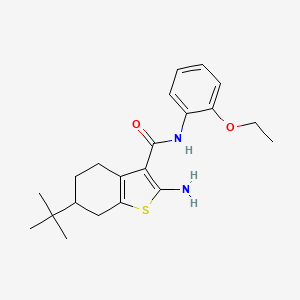

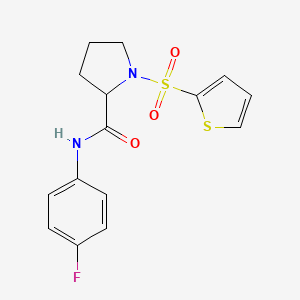

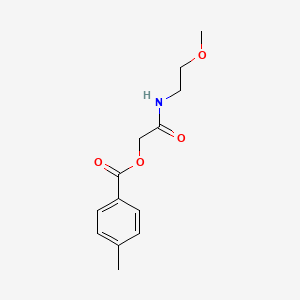

“4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the empirical formula C16H15BrO3 . It has a molecular weight of 335.19 . This compound is typically in solid form .

Molecular Structure Analysis

The molecular structure of “4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde” is characterized by the presence of a bromobenzyl group attached to an ethoxybenzaldehyde group . The exact structure can be determined using techniques such as NMR .Applications De Recherche Scientifique

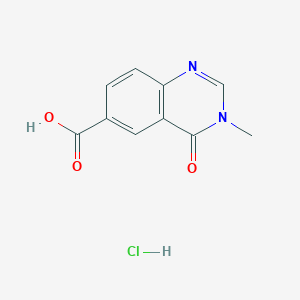

Anti-Inflammatory Agents

The synthesis of ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate (also known as compound 3) aimed to develop potent anti-inflammatory agents. In silico drug-likeness studies and in vitro COX-2 inhibition assays revealed promising results. Specifically:

- COX-2 Inhibition : Compound 3 demonstrated high cyclooxygenase inhibitory activity (IC50 = 6 µM), suggesting its potential as an anti-inflammatory agent .

Neuroprotective Properties

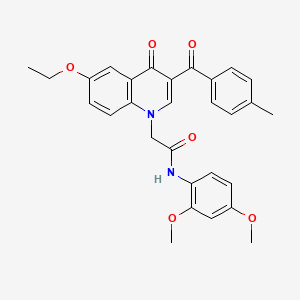

The compound’s cinnamic acid precursor, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid , already showed neuroprotective effects. Given the disruption of glycinergic neurotransmission in neuroinflammatory pathologies like Alzheimer’s disease, incorporating the glycine moiety into COX-2 inhibitors could offer protection against neuroapoptosis, synaptic dysfunction, and memory impairment .

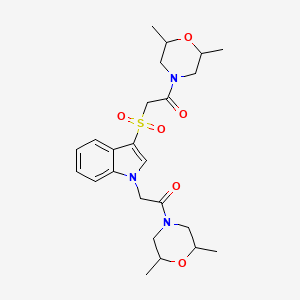

Organic Synthesis

Arylboronic acids, including (4-((3-bromobenzyl)oxy)-3-chlorophenyl)boronic acid , serve as valuable building blocks for constructing complex organic molecules. Their ability to undergo Suzuki-Miyaura coupling reactions facilitates the formation of carbon-carbon bonds with various compatible coupling partners.

Drug Discovery and Lead Optimization

Compound 3’s improved biological activities compared to its precursor highlight its potential as a lead compound. Researchers can explore its structure for designing more effective hybrid molecules .

Medicinal Chemistry

Natural products, such as cinnamic acids, play a crucial role in designing novel compounds with significant biological properties. Researchers can leverage the unique features of compound 3 for further drug development .

Blood-Brain Barrier Penetration

The compound’s blood-brain barrier (BBB) penetrating potency was also calculated, indicating its potential for central nervous system applications .

Safety and Hazards

Propriétés

IUPAC Name |

4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFGCOXRVKICFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2540289.png)

![1-butyl-2-[(E)-[(2,3-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2540291.png)

![4-{[6-bromo-2-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-(2-methoxyethyl)benzamide](/img/structure/B2540308.png)